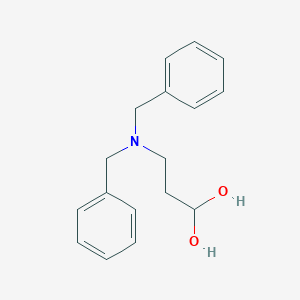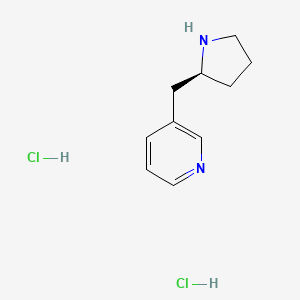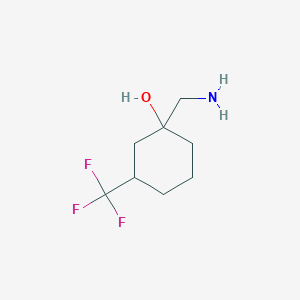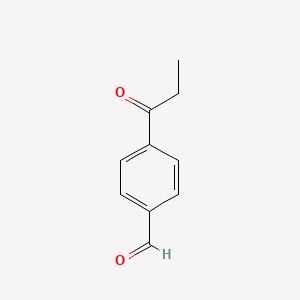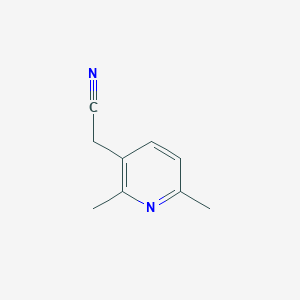
2-(2,6-Dimethylpyridin-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dimethylpyridin-3-yl)acetonitrile is an organic compound with the molecular formula C9H10N2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a nitrile group attached to the acetonitrile moiety. This compound is primarily used in research and development due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyridin-3-yl)acetonitrile typically involves the reaction of 2,6-dimethylpyridine with acetonitrile in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 2,6-dimethylpyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(2,6-Dimethylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(2,6-Dimethylpyridin-3-yl)acetamide or 2-(2,6-Dimethylpyridin-3-yl)acetic acid.
Reduction: 2-(2,6-Dimethylpyridin-3-yl)methylamine.
Substitution: Halogenated derivatives of this compound.
科学研究应用
2-(2,6-Dimethylpyridin-3-yl)acetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2,6-Dimethylpyridin-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitrile group can act as a nucleophile or electrophile, participating in various chemical reactions that modify its activity and function.
相似化合物的比较
Similar Compounds
- 2-(2,6-Dimethylpyridin-3-yl)acetamide
- 2-(2,6-Dimethylpyridin-3-yl)acetic acid
- 2-(2,6-Dimethylpyridin-3-yl)methylamine
Uniqueness
2-(2,6-Dimethylpyridin-3-yl)acetonitrile is unique due to the presence of both the nitrile group and the dimethylpyridine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in research and development.
属性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
2-(2,6-dimethylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9(5-6-10)8(2)11-7/h3-4H,5H2,1-2H3 |
InChI 键 |
UJPXNHLFSHJHNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)CC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


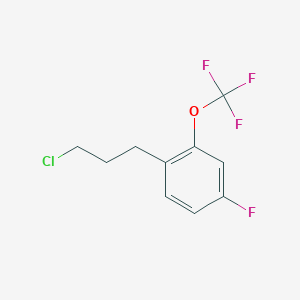
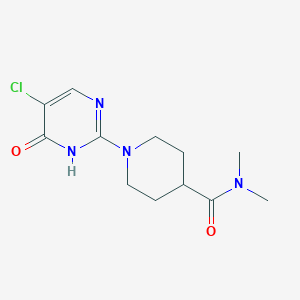
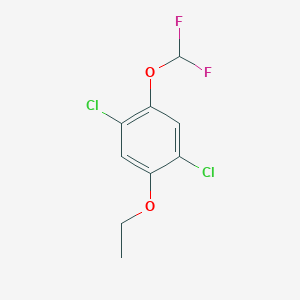
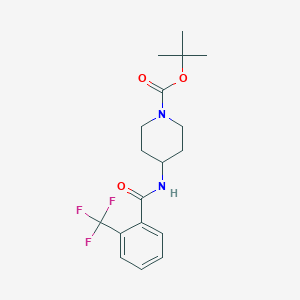
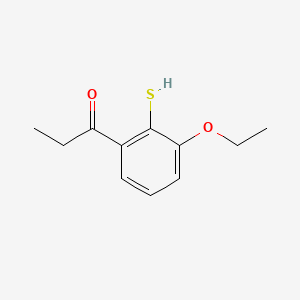
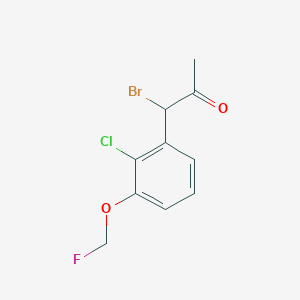

![(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl](/img/structure/B14044818.png)

![2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14044833.png)
